molecular formula C12H19N3O B12212160 1,2-Benzenediamine, N-[2-(4-morpholinyl)ethyl]- CAS No. 78156-04-4

1,2-Benzenediamine, N-[2-(4-morpholinyl)ethyl]-

Cat. No.: B12212160
CAS No.: 78156-04-4
M. Wt: 221.30 g/mol
InChI Key: VUNFYZZNGWQFHN-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, N-[2-(4-morpholinyl)ethyl]- is an organic compound with the molecular formula C12H19N3O. It is a derivative of 1,2-benzenediamine, where one of the amino groups is substituted with a 2-(4-morpholinyl)ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediamine, N-[2-(4-morpholinyl)ethyl]- typically involves the reaction of 1,2-benzenediamine with 2-(4-morpholinyl)ethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine, N-[2-(4-morpholinyl)ethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Benzenediamine, N-[2-(4-morpholinyl)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine, N-[2-(4-morpholinyl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenediamine, N-[2-(4-morpholinyl)ethyl]- is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, reactivity, and potential interactions with biological targets .

Properties

CAS No.

78156-04-4

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

2-N-(2-morpholin-4-ylethyl)benzene-1,2-diamine

InChI

InChI=1S/C12H19N3O/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-10,13H2

InChI Key

VUNFYZZNGWQFHN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=CC=CC=C2N

Origin of Product

United States

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